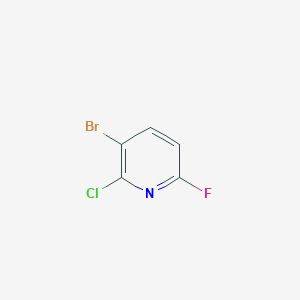

3-Bromo-2-chloro-6-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

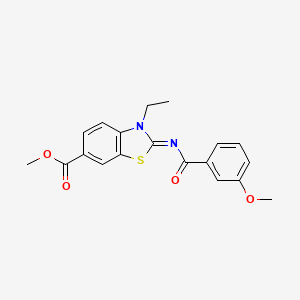

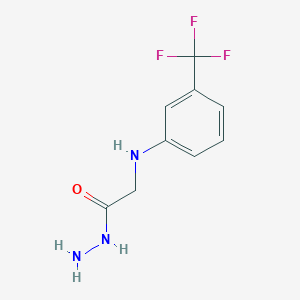

3-Bromo-2-chloro-6-fluoropyridine is a chemical compound with the molecular formula C5H2BrClFN . It has a molecular weight of 210.43 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is available in a liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure. The compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, chloro, and fluoro groups at the 3rd, 2nd, and 6th positions respectively .Physical And Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm3 . It has a boiling point of 212.0±35.0 °C at 760 mmHg . The compound is a liquid at room temperature . It has a flash point of 82.0±25.9 °C .科学的研究の応用

Chemoselective Functionalization

The chemoselective functionalization of closely related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, has been extensively studied. These studies demonstrate the selective substitution reactions that can be achieved under various conditions, highlighting the potential for creating a diverse range of substituted pyridines. Catalytic amination conditions, for instance, lead to exclusive bromide substitution, while neat conditions without palladium catalysis preferentially substitute at the 2-chloro position. Additionally, selective substitution of the 3-fluoro group under SNAr conditions to afford dihalo adducts showcases the versatility of such compounds in synthetic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Halogen-rich Intermediates for Synthesis

The synthesis of halogen-rich intermediates for the production of pentasubstituted pyridines demonstrates another crucial application. The unique compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine, obtained through halogen dance reactions, serves as a valuable building block in medicinal chemistry, allowing for the generation of compounds with desired functionalities for further chemical manipulations. This highlights the role of halogenated pyridines in facilitating the synthesis of complex organic molecules with potential applications in drug development and other areas of medicinal chemistry (Wu, Porter, Frennesson, & Saulnier, 2022).

Vibrational Spectra Analysis

Vibrational spectra analysis of monosubstituted pyridines, including chloro and bromopyridines, provides insight into the molecular structure and reactivity of these compounds. Such studies are fundamental in understanding the physical and chemical properties of halogenated pyridines, facilitating their application in various scientific fields. The comprehensive assignments of frequencies aid in the correlation of molecular structures with their spectroscopic properties, enabling more precise applications in material science and analytical chemistry (Green, Kynaston, & Paisley, 1963).

Solvent Effects on Molecular Properties

A detailed study of solvent effects on similar compounds, such as 3-fluoro-, 3-chloro-, and 3-bromopyridine, using Density Functional Theory (DFT), elucidates the impact of solvent polarity on molecular parameters, vibrational frequencies, and chemical reactivities. These insights are crucial for tailoring the synthesis and application of halogenated pyridines in environments with varying solvent polarities, enhancing their utility in chemical synthesis, pharmaceutical research, and material science (Bilkan, 2018).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

3-bromo-2-chloro-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-1-2-4(8)9-5(3)7/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEYHAGIKTYLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide](/img/structure/B2663995.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664005.png)

![(2S)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid](/img/no-structure.png)